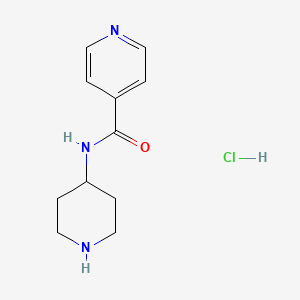

N-(4-Piperidinyl)isonicotinamide hydrochloride

Description

N-(4-Piperidinyl)isonicotinamide hydrochloride is a hydrochloride salt of a pyridine-4-carboxamide derivative featuring a piperidinyl substituent at the 4-position. Its molecular formula is C₁₁H₁₅ClN₃O, with a molecular weight of approximately 247.7 g/mol. The compound combines a pyridine ring (a heteroaromatic system) with a piperidine moiety (a six-membered saturated ring containing one nitrogen atom), linked via an amide bond. This structural motif is common in medicinal chemistry, particularly in central nervous system (CNS) drug candidates, where the piperidine group often enhances bioavailability and target engagement.

Properties

IUPAC Name |

N-piperidin-4-ylpyridine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHZVWRMYFPKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Piperidinyl)isonicotinamide hydrochloride typically involves the reaction of 4-piperidone hydrochloride with isonicotinoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N-(4-Piperidinyl)isonicotinamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Piperidinyl)isonicotinamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(4-Piperidinyl)isonicotinamide N-oxide.

Reduction: Formation of N-(4-Piperidinyl)isonicotinamide.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-(4-Piperidinyl)isonicotinamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-Piperidinyl)isonicotinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

2-Chloro-N-(piperidin-4-yl)isonicotinamide Hydrochloride

Molecular Formula : C₁₁H₁₅Cl₂N₃O

Molecular Weight : 276.16 g/mol

Key Structural Feature : Chlorine atom at the 2-position of the pyridine ring.

- Impact of Substituent :

The chlorine atom introduces electronegativity and steric bulk, which may enhance binding to biological targets via halogen bonding or hydrophobic interactions. This substitution is a common strategy to improve receptor affinity in drug design. - However, the halogen can improve metabolic stability.

- Research Relevance: This derivative exemplifies how minor structural modifications can optimize lead compounds for therapeutic applications. Its synthesis and characterization are well-documented, making it a benchmark for structure-activity relationship (SAR) studies .

Isonicotinamidine Hydrochloride (Pyridine-4-carboximidamidate Chloride)

Molecular Formula: C₆H₈ClN₃ Molecular Weight: 157.6 g/mol Key Structural Feature: Amidino group (-C(NH₂)NH₂) instead of an amide (-CONH₂).

- Functional Group Comparison :

The amidine group is more basic than the amide, altering solubility (higher protonation at physiological pH) and reactivity. This makes isonicotinamidine a versatile intermediate for synthesizing heterocycles, including piperidinyl derivatives. - Pharmacological Role: Evidence highlights its use in preparing piperidinylpyrimidines, which are explored for antiviral and anticancer activities.

N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide Hydrochloride

Molecular Formula : C₂₂H₂₅ClN₂O

Molecular Weight : 380.9 g/mol

Key Structural Feature : Bulky adamantyl group attached to a phenyl ring.

- Impact of Substituent :

The adamantyl group significantly increases lipophilicity (logP), enhancing membrane permeability and resistance to oxidative metabolism. This modification is advantageous in CNS drugs, where blood-brain barrier penetration is critical. - Research Applications :

Adamantyl-substituted compounds are studied for antiviral and neurodegenerative therapies. The steric bulk of adamantane may also reduce off-target interactions, improving selectivity .

Data Table: Structural and Physicochemical Comparison

Biological Activity

N-(4-Piperidinyl)isonicotinamide hydrochloride (also referred to as 4-Piperidinyl isonicotinamide hydrochloride) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H16ClN3O

- Molecular Weight : 241.72 g/mol

- CAS Number : 1219979-61-9

N-(4-Piperidinyl)isonicotinamide hydrochloride exhibits its biological effects primarily through interactions with various enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may function as a receptor modulator , influencing cellular signaling pathways by acting as an agonist or antagonist.

Biological Activities

-

Enzyme Inhibition

- The compound has been studied for its potential to inhibit specific enzymes, including those involved in metabolic pathways.

- It has shown promising results in inhibiting enzymes related to inflammation and pain pathways, suggesting potential anti-inflammatory and analgesic properties.

- Receptor Binding

- Therapeutic Potential

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Binds to active sites of metabolic enzymes | Anti-inflammatory, analgesic |

| Receptor Modulation | Acts as agonist/antagonist on cellular receptors | Pain management, metabolic disorders |

| Synthesis Applications | Building block for complex organic molecules | Drug development |

Case Study 1: Enzyme Inhibition in Pain Models

A study evaluated the effects of N-(4-Piperidinyl)isonicotinamide hydrochloride on pain models in rodents. The compound demonstrated significant analgesic effects compared to control groups, indicating its potential utility in pain management therapies.

Case Study 2: Anti-Inflammatory Effects

In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in human cell lines. This suggests that it may be effective in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring and the isonicotinamide moiety can significantly influence the biological activity of the compound. Variations in substituents have been shown to enhance potency against specific targets, highlighting the importance of structural optimization in drug design.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Potency Level |

|---|---|---|

| N-(4-Piperidinyl)benzamide | Enzyme Inhibition | Moderate |

| N-(4-Piperidinyl)pyridine | Receptor Modulation | High |

| N-(4-Piperidinyl)quinoline | Enzyme Inhibition | Low |

N-(4-Piperidinyl)isonicotinamide hydrochloride stands out among similar compounds due to its unique structural features that confer higher potency in enzyme inhibition and receptor modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.